molecular formula C7H3BrFNO4 B15125542 6-Bromo-3-fluoro-2-nitrobenzoic acid

6-Bromo-3-fluoro-2-nitrobenzoic acid

Cat. No.: B15125542
M. Wt: 264.00 g/mol
InChI Key: XUOFZRSCPGKBBS-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoro-2-nitrobenzoic acid is an organic compound with the molecular formula C7H3BrFNO4 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and nitro functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-fluoro-2-nitrobenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of a suitable precursor, followed by bromination and fluorination reactions. For example, starting from o-methylphenol, nitration can selectively generate 2-methyl-6-nitrophenol, which is then subjected to hydroxyl chlorination to produce 2-chloro-3-nitrotoluene. Subsequent fluorination and oxidation steps yield 2-fluoro-3-nitrobenzoic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-fluoro-2-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include nitrating agents like nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Nucleophilic Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable base.

Major Products Formed

    Reduction: Conversion of the nitro group to an amine results in 6-bromo-3-fluoro-2-aminobenzoic acid.

    Nucleophilic Substitution: Replacement of the bromine atom can yield various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

6-Bromo-3-fluoro-2-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-fluoro-2-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-fluoro-2-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential applications in various fields. The combination of bromine, fluorine, and nitro groups makes it a versatile compound for synthetic and research purposes.

Properties

Molecular Formula

C7H3BrFNO4

Molecular Weight

264.00 g/mol

IUPAC Name

6-bromo-3-fluoro-2-nitrobenzoic acid

InChI

InChI=1S/C7H3BrFNO4/c8-3-1-2-4(9)6(10(13)14)5(3)7(11)12/h1-2H,(H,11,12)

InChI Key

XUOFZRSCPGKBBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)[N+](=O)[O-])C(=O)O)Br

Origin of Product

United States

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